3-Phenoxybenzoylacetonitrile
Overview
Description
3-Phenoxybenzoylacetonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a phenoxy group attached to a benzoylacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenoxybenzoylacetonitrile can be synthesized through a two-stage process. In the first stage, ethyl 3-phenoxybenzoylcyanoacetate is formed by the acylation of ethyl cyanoacetate with 3-phenoxybenzoyl chloride. The second stage involves the alkaline hydrolysis of ethyl 3-phenoxybenzoylcyanoacetate, followed by thermal decarboxylation to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxybenzoylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-Phenoxybenzoylacetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Some derivatives of this compound are being explored for their potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 3-Phenoxybenzoylacetonitrile and its derivatives involves interactions with specific molecular targets. For instance, some derivatives have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity, which plays a role in regulating glucose and lipid metabolism . Additionally, these compounds can inhibit protein glycation, which is relevant in the context of diabetes management.
Comparison with Similar Compounds
Similar Compounds
3-Phenoxybenzoic Acid: Shares the phenoxybenzoyl structure but differs in the functional group attached to the benzene ring.
3-Phenoxybenzylamine: Contains an amine group instead of a nitrile group.
3-Phenoxybenzaldehyde: Features an aldehyde group in place of the nitrile group.
Uniqueness
3-Phenoxybenzoylacetonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-oxo-3-(3-phenoxyphenyl)propanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-10-9-15(17)12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-8,11H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQZMXYYSMYRFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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